1,1',1''-Methanetriyltris(2,6-dimethoxybenzene)
Overview
Description
1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) is an organic compound with the molecular formula C25H28O6 It is characterized by the presence of three 2,6-dimethoxybenzene groups attached to a central methanetriyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) typically involves the reaction of 2,6-dimethoxybenzene with a suitable methanetriyl precursor under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2,6-dimethoxybenzene reacts with a methanetriyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of 1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-donating methoxy groups, the compound is highly reactive towards electrophiles. Common reactions include nitration, sulfonation, and halogenation.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The aromatic rings can undergo hydrogenation to form cyclohexane derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Sulfonation: Fuming sulfuric acid or sulfur trioxide.
Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Nitration: 2,6-dimethoxy-1-nitrobenzene derivatives.
Sulfonation: 2,6-dimethoxybenzenesulfonic acid derivatives.
Halogenation: 2,6-dimethoxyhalobenzene derivatives.
Scientific Research Applications
1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) involves its interaction with molecular targets through its aromatic and methoxy groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules. The electron-donating nature of the methoxy groups enhances the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
1,1’,1’'-Methanetriyltris(2-methylbenzene): Similar structure but with methyl groups instead of methoxy groups.
1,1’,1’'-Methanetriyltris(2,4-dimethoxybenzene): Similar structure but with different substitution pattern on the benzene rings.
Uniqueness: 1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) is unique due to the specific positioning of the methoxy groups, which significantly influences its chemical reactivity and interaction with other molecules. The electron-donating effect of the methoxy groups makes it more reactive in electrophilic aromatic substitution reactions compared to its analogs with different substituents.
Properties
IUPAC Name |
2-[bis(2,6-dimethoxyphenyl)methyl]-1,3-dimethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-26-16-10-7-11-17(27-2)22(16)25(23-18(28-3)12-8-13-19(23)29-4)24-20(30-5)14-9-15-21(24)31-6/h7-15,25H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLKKKUEDOXLAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(C2=C(C=CC=C2OC)OC)C3=C(C=CC=C3OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303072 | |
Record name | 1,1',1''-methanetriyltris(2,6-dimethoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20460-09-7 | |
Record name | Methanol,6-dimethoxyphenyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1',1''-methanetriyltris(2,6-dimethoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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